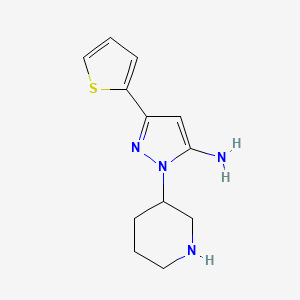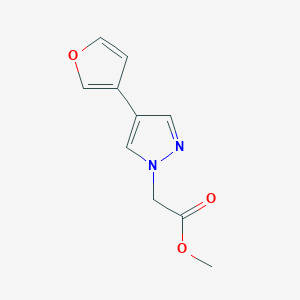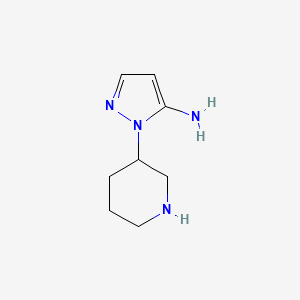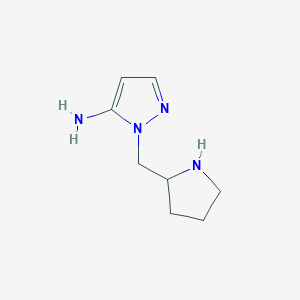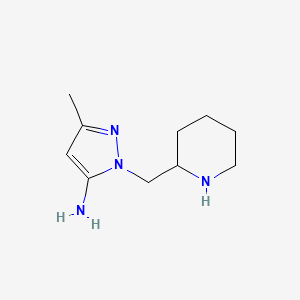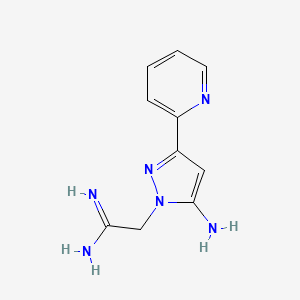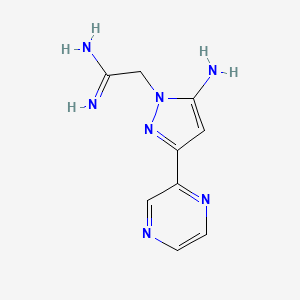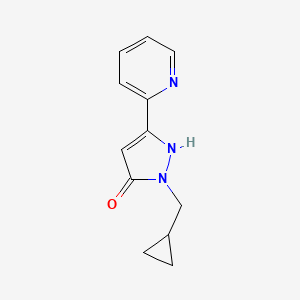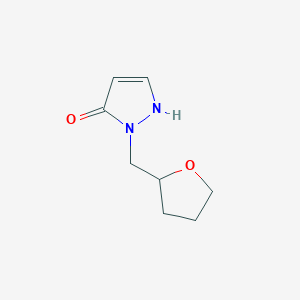
1-((tétrahydrofuran-2-yl)méthyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
The compound “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The tetrahydrofuran-2-yl)methyl group attached to the pyrazole ring suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring with a tetrahydrofuran-2-yl)methyl group attached. Pyrazole rings are planar and aromatic, while tetrahydrofuran rings are non-planar and aliphatic .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions typical for pyrazoles, such as substitutions, additions, or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Pyrazoles are generally stable and have moderate to high polarity .Applications De Recherche Scientifique
Synthèse organique
1-((tétrahydrofuran-2-yl)méthyl)-1H-pyrazol-5-ol: est un composé polyvalent en synthèse organique. Il peut servir de bloc de construction pour la synthèse de divers composés hétérocycliques. Le groupement tétrahydrofurane est particulièrement utile pour créer des composés aux propriétés médicinales potentielles en raison de sa ressemblance avec le groupement sucre dans les nucléosides .
Chimie médicinale
En chimie médicinale, la structure de ce composé est bénéfique pour créer des dérivés du furane, qui sont cruciaux dans la découverte de médicaments. Les dérivés du furane ont montré un large éventail d'activités biologiques et font partie de plusieurs agents thérapeutiques . Le groupe pyrazole, souvent trouvé dans les médicaments, peut interagir avec diverses cibles biologiques, améliorant le potentiel médicinal du composé.
Catalyse
Le composé peut être utilisé pour sonder de nouvelles procédures oxydatives en catalyse. Par exemple, il peut être transformé en bis-acétylées 1,4-dicétones par des processus oxydatifs, qui sont des intermédiaires importants en synthèse organique .
Pharmacocinétique
La structure du composé pourrait être modifiée pour améliorer les propriétés pharmacocinétiques telles que la solubilité et la biodisponibilité des candidats médicaments. Son cycle furane peut améliorer ces caractéristiques, le rendant précieux dans l'optimisation des molécules de tête .
Orientations Futures
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-3-4-9-10(8)6-7-2-1-5-12-7/h3-4,7,9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPITZIUKERKFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


